N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-20-10-4-3-9(12(5-10)21-2)7-15-14(19)11-6-13(18)17-8-16-11/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYWRAQMVXSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC(=O)NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxyl and carboxamide groups. The final step involves the attachment of the 2,4-dimethoxybenzyl group to the nitrogen atom. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The 2,4-dimethoxybenzyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets within biological systems.
Comparison with Similar Compounds
N-(4-Fluoro-3-methoxybenzyl)-6-(tetrazolyl)-2-methylpyrimidinecarboxamide (Compound 43a)
Structural Features :
- Core : Pyrimidine with 2-methyl and carboxamide substituents.
- Substituents :
- 4-Fluoro-3-methoxybenzyl group (vs. 2,4-dimethoxybenzyl in the target compound).
- Tetrazole ring linked to a dioxane-hydroxymethyl side chain.
Key Differences :
- The tetrazole moiety introduces a bioisostere for carboxylic acids, improving oral bioavailability and resistance to enzymatic degradation. This modification is absent in the target compound, suggesting divergent pharmacokinetic profiles .
- The dioxane-hydroxymethyl side chain adds conformational flexibility, which could influence target selectivity.
Research Implications: Compound 43a (WO2009016498) exemplifies how halogenation and heterocyclic appendages can optimize pyrimidine-based scaffolds for drug development.
Triazine-Based Derivatives with Dimethylamino and Pyrrolidinyl Substituents
Structural Features :
- Core : Triazine (vs. pyrimidine in the target compound).
- Substituents: Multiple dimethylamino and hydroxymethyl groups. Pyrrolidinyl-butyramide side chains.
Key Differences :
- The triazine core provides three nitrogen atoms, increasing hydrogen-bonding capacity compared to pyrimidine. This may enhance interactions with nucleic acids or ATP-binding pockets .
- Dimethylamino groups improve solubility and cationic character, favoring interactions with anionic targets like DNA or phosphorylated enzymes.
Research Implications :
While the target compound’s pyrimidine core is less polarizable than triazine, its simpler structure may reduce synthetic complexity and off-target effects. The absence of charged groups in the target compound could limit its utility in contexts requiring strong electrostatic interactions .
Platinum and Palladium Complexes with Bis(2,4-dimethoxybenzyl)carbamothioyl Ligands
Structural Features :
- Core : Platinum(II) or palladium(II) metal centers coordinated to ligands containing bis(2,4-dimethoxybenzyl)carbamothioyl groups.
- Substituents: Chlorobenzamide and sulfur donors.
Key Differences :
- Metal coordination introduces redox activity and planar geometry, enabling DNA intercalation or enzyme inhibition via metal-ligand synergism. The target compound lacks metal ions, limiting its mechanism to organic interactions .
- The bis(2,4-dimethoxybenzyl)carbamothioyl group shares the dimethoxybenzyl motif with the target compound but adds a thiourea linkage, which may improve metal-binding affinity and antimicrobial activity.
Research Implications :
These metal complexes demonstrated antibacterial and antifungal activity comparable to fluconazole and ampicillin . The target compound’s dimethoxybenzyl group may similarly contribute to antimicrobial properties, but without metal coordination, its efficacy and mechanism likely differ.
Thieno[2,3-d]pyrimidine-6-carboxamide Derivatives
Structural Features :
- Core: Thieno[2,3-d]pyrimidine (a fused thiophene-pyrimidine system).
- Substituents :
- 2,4-Dichloro-5-(pyrrolidinylethoxy)phenyl group.
- Ethylcarboxamide.
Key Differences :
- This contrasts with the simpler pyrimidine core of the target compound .
- Chlorine atoms and pyrrolidinylethoxy groups improve lipophilicity and target binding, as seen in kinase inhibitors like imatinib.
The target compound’s lack of halogenation or fused rings may limit its potency but reduce toxicity risks .
Biological Activity
N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide is a compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, including its mechanisms of action, antiproliferative effects, antioxidant capabilities, and antibacterial properties.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine core substituted with a hydroxyl group and a carboxamide group, along with a 2,4-dimethoxybenzyl moiety. The synthetic routes typically involve multiple steps, starting from the pyrimidine core's preparation and culminating in the attachment of the dimethoxybenzyl group. Key reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound can bind to specific enzymes or proteins, altering their activity and influencing cellular pathways.
- Stability and Bioavailability : The 2,4-dimethoxybenzyl group enhances the compound's stability and bioavailability, facilitating effective interaction with biological targets.
Antiproliferative Activity
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its efficacy:
| Cell Line | IC50 (µM) | Comparison Agent | Notes |
|---|---|---|---|
| HCT116 | 3.7 | Doxorubicin | Moderate activity observed |
| MCF-7 | 1.2 | Etoposide | Strong selectivity noted |
| HEK 293 | 5.3 | - | Low solubility may affect results |
The compound demonstrated significant antiproliferative activity across several tested lines, particularly against MCF-7 cells, indicating potential as an anticancer agent .
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound. The compound exhibited pronounced antioxidant capacity in various assays:
- DPPH Assay : Demonstrated effective scavenging of free radicals.
- FRAP Assay : Showed significant reducing power.
These findings suggest that the compound may protect cells from oxidative stress, further contributing to its therapeutic potential .
Antibacterial Activity
In addition to its anticancer properties, this compound has been tested for antibacterial activity. It showed selective activity against Gram-positive bacteria:
| Bacterial Strain | MIC (µM) | Notes |
|---|---|---|
| E. faecalis | 8 | Selective inhibition observed |
| S. aureus | 16 | Moderate activity noted |
| E. coli | 32 | Less effective compared to Gram-positive strains |
This antibacterial profile indicates that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antiproliferative Studies : A study compared various derivatives of hydroxypyrimidines and found that those with similar structural motifs exhibited varying degrees of antiproliferative activity against different cancer cell lines .
- Mechanistic Insights : Research involving molecular docking studies suggested that the compound interacts with specific binding sites on target proteins, which may explain its biological effects .
- Oxidative Stress Studies : Experiments conducted on HCT116 cells treated with tert-butyl hydroperoxide indicated that the compound could mitigate oxidative stress effects, enhancing cell viability compared to untreated controls .
Q & A
Basic: How to design a multi-step synthesis route for N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide, considering functional group compatibility?
Answer:
A robust synthesis route typically involves:
- Step 1: Preparation of the pyrimidine core. Start with 6-hydroxypyrimidine-4-carboxylic acid, protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .
- Step 2: Activation of the carboxylic acid. Convert to an acyl chloride using thionyl chloride or oxalyl chloride .
- Step 3: Coupling with 2,4-dimethoxybenzylamine. React the acyl chloride with the benzylamine derivative in anhydrous dichloromethane or DMF, using a base like triethylamine to scavenge HCl .
- Step 4: Deprotection. Remove the hydroxyl-protecting group under mild acidic conditions (e.g., TBAF in THF) .
Key Considerations: Monitor regioselectivity during coupling (amide vs. ester formation) and optimize solvent polarity to stabilize intermediates .
Basic: What advanced analytical techniques confirm the structure of this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to verify the pyrimidine ring protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 347.1378) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, critical for polymorph identification .
Advanced: How to resolve discrepancies in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Polymorphism: Screen for polymorphs via differential scanning calorimetry (DSC) and X-ray diffraction. For example, shows polymorphic pyrimidines exhibit varying antibacterial activity .
- Assay Conditions: Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. Pre-incubate compounds in assay buffers to assess stability .
- Metabolite Interference: Use LC-MS to identify degradation products in biological matrices .
Advanced: What computational strategies predict the binding affinity of this compound with target enzymes?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). Focus on hydrogen bonds between the hydroxypyrimidine and catalytic residues .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .
Advanced: How to optimize coupling reaction yields in the synthesis of this compound?
Answer:
- Catalyst Screening: Test coupling agents like HATU (yields >85%) vs. HBTU (yields ~75%) in DMF .
- Solvent Effects: Use anhydrous DMF for acyl chloride coupling; switch to THF for amine nucleophiles .
- Temperature Control: Maintain 0–5°C during acyl chloride formation to minimize decomposition .
Advanced: How does the 2,4-dimethoxybenzyl group influence metabolic stability in vitro?
Answer:
- Cytochrome P450 (CYP) Resistance: The methoxy groups reduce oxidative metabolism. Perform microsomal stability assays (human liver microsomes) with NADPH cofactor .
- Phase II Metabolism: Assess glucuronidation using UDP-glucuronic acid and LC-MS to detect conjugated metabolites .
- Comparative Studies: Replace dimethoxy with mono-methoxy or methyl groups to quantify stability enhancements .
Advanced: How to design structure-activity relationship (SAR) studies for pyrimidine carboxamide derivatives?
Answer:
- Scaffold Modifications: Synthesize analogs with varied substituents (e.g., halogen, alkyl) on the benzyl ring. Test inhibitory activity against kinase targets .
- Bioisosteric Replacement: Substitute the hydroxypyrimidine with thiazole or triazole cores to evaluate potency shifts .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., methoxy vs. ethoxy) to biological activity .
Advanced: What in vivo pharmacokinetic parameters should be prioritized for this compound?
Answer:
- Oral Bioavailability: Conduct pharmacokinetic studies in rodent models, measuring , , and AUC after oral administration .
- Blood-Brain Barrier Penetration: Calculate logBB values using in situ perfusion models .
- Tissue Distribution: Use radiolabeled compound (e.g., ) to quantify accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
